molecular formula C15H18N2O B189980 1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]- CAS No. 130107-86-7

1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-

Cat. No. B189980
CAS RN: 130107-86-7
M. Wt: 242.32 g/mol
InChI Key: LFIZIBRVAJXLJR-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, also known as Phthalonitrile, has the molecular formula C8H4N2 and a molecular weight of 128.1308 . It is also known by other names such as o-Benzenedicarbonitrile, o-Cyanobenzonitrile, o-Dicyanobenzene, Phthalodinitrile, 1,2-Dicyanobenzene, o-Phthalodinitrile, o-PDN, Phthalic acid dinitrile, USAF ND-09, 1,2-Benzodinitrile, 1,2-Benzendikarbonitril, Ftalodinitril, Ftalonitril, o-Benzenedinitrile, NSC 17562 .


Molecular Structure Analysis

The chemical structure of 1,2-Benzenedicarbonitrile is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1,2-Benzenedicarbonitrile has a fusion temperature of 414.0 K . The enthalpy of fusion is 20.000 kJ/mol at 414.0 K . The substance has a sublimation enthalpy of 86.9 ± 1.5 kJ/mol . The reduced pressure boiling point is between 423.0 and 425.0 K at a pressure of 0.013 bar .

properties

CAS RN

130107-86-7

Product Name

1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-(2,4-dimethylpentan-3-yloxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H18N2O/c1-10(2)15(11(3)4)18-14-7-5-6-12(8-16)13(14)9-17/h5-7,10-11,15H,1-4H3

InChI Key

LFIZIBRVAJXLJR-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)C)OC1=CC=CC(=C1C#N)C#N

Canonical SMILES

CC(C)C(C(C)C)OC1=CC=CC(=C1C#N)C#N

synonyms

3(2,4 DIMETHYL PENTALOXY PHTHALODINITRILE)

Origin of Product

United States

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